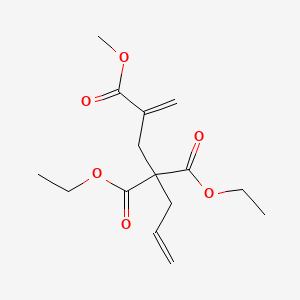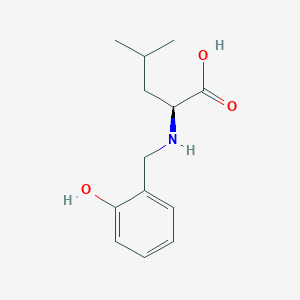
N-(2-Hydroxybenzyl)-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxybenzyl)-L-leucine: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a hydroxybenzyl group attached to the nitrogen atom of L-leucine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxybenzyl)-L-leucine typically involves the reaction of L-leucine with 2-hydroxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the amino group of L-leucine. The reaction is usually conducted in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2-Hydroxybenzyl)-L-leucine can undergo oxidation reactions, particularly at the hydroxybenzyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can also be reduced, especially at the carbonyl group if present. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: this compound can participate in substitution reactions where the hydroxy group can be replaced by other functional groups. This is often achieved using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in dry solvents like tetrahydrofuran.
Substitution: Thionyl chloride, phosphorus tribromide; reactions are usually carried out under anhydrous conditions.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
Chemistry: N-(2-Hydroxybenzyl)-L-leucine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its role in enzyme inhibition and protein modification. It is used to investigate the interactions between amino acid derivatives and biological macromolecules.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific biological targets. It is being explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: this compound is utilized in the development of new materials and chemical processes. Its derivatives are used in the formulation of specialty chemicals and as intermediates in the production of active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxybenzyl)-L-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxybenzyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The leucine moiety can interact with amino acid residues in proteins, affecting their structure and function. These interactions can influence various biochemical pathways, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
- N-(2-Hydroxybenzyl)-L-alanine
- N-(2-Hydroxybenzyl)-L-valine
- N-(2-Hydroxybenzyl)-L-phenylalanine
Comparison: N-(2-Hydroxybenzyl)-L-leucine is unique due to the presence of the leucine moiety, which imparts specific hydrophobic characteristics and steric effects. Compared to N-(2-Hydroxybenzyl)-L-alanine and N-(2-Hydroxybenzyl)-L-valine, the leucine derivative has a bulkier side chain, which can influence its binding affinity and specificity towards biological targets. The presence of the hydroxybenzyl group in all these compounds provides a common site for chemical modifications and interactions, but the differences in the amino acid residues contribute to their distinct properties and applications.
Propriétés
Numéro CAS |
175029-33-1 |
|---|---|
Formule moléculaire |
C13H19NO3 |
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
(2S)-2-[(2-hydroxyphenyl)methylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C13H19NO3/c1-9(2)7-11(13(16)17)14-8-10-5-3-4-6-12(10)15/h3-6,9,11,14-15H,7-8H2,1-2H3,(H,16,17)/t11-/m0/s1 |
Clé InChI |
CKOZCUWWRVLXLB-NSHDSACASA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NCC1=CC=CC=C1O |
SMILES canonique |
CC(C)CC(C(=O)O)NCC1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate](/img/structure/B12563642.png)
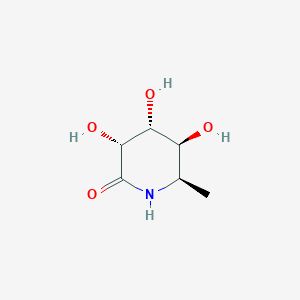
![Benzamide, N-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12563655.png)
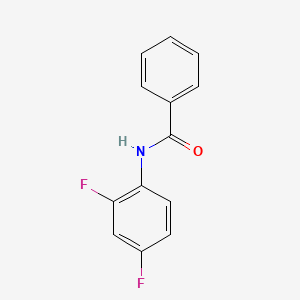
![N-{1-[(Propan-2-yl)oxy]ethyl}butanamide](/img/structure/B12563667.png)
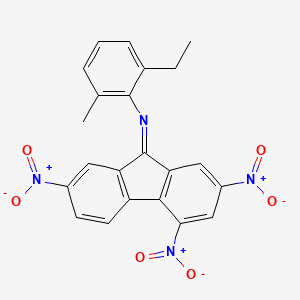
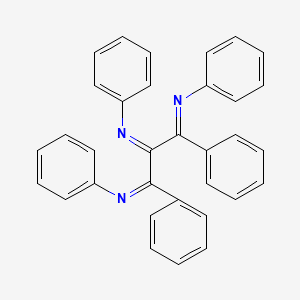
![2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester](/img/structure/B12563686.png)
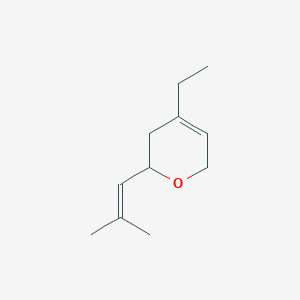
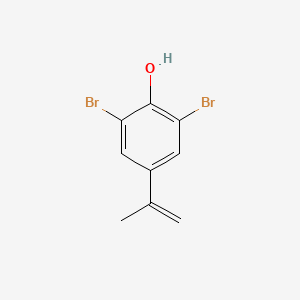
![9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane](/img/structure/B12563702.png)
![4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline](/img/structure/B12563703.png)
![Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl-](/img/structure/B12563709.png)
